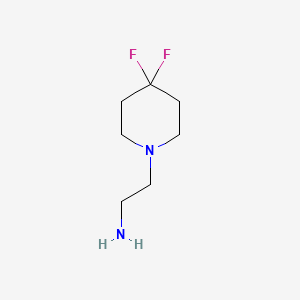

2-(4,4-Difluoropiperidin-1-yl)ethanamine

Description

The exact mass of the compound 2-(4,4-Difluoropiperidin-1-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4,4-Difluoropiperidin-1-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,4-Difluoropiperidin-1-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2/c8-7(9)1-4-11(5-2-7)6-3-10/h1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYNFUYPUXPMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374292 | |

| Record name | 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605659-03-8 | |

| Record name | 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 605659-03-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 2-(4,4-Difluoropiperidin-1-yl)ethanamine?

An In-Depth Technical Guide to 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Introduction

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a 4,4-difluoropiperidine core linked to an ethylamine side chain, offers a unique combination of physicochemical properties that can be leveraged to enhance the potency, selectivity, and metabolic stability of drug candidates. The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug design, and the gem-difluoro motif on the piperidine ring is particularly noteworthy for its ability to modulate basicity and lipophilicity while serving as a stable bioisostere for a carbonyl group. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this versatile compound.

Physicochemical Properties

The physicochemical properties of 2-(4,4-Difluoropiperidin-1-yl)ethanamine are largely dictated by the interplay between the electron-withdrawing fluorine atoms and the basic nitrogen centers. The 4,4-difluoropiperidine hydrochloride is a crystalline solid with high solubility in water and other polar solvents[1]. The gem-difluoro substitution on the piperidine ring is known to lower the pKa of the ring nitrogen compared to its non-fluorinated analog, which can be advantageous for tuning the ionization state of a molecule at physiological pH.

| Property | Value | Source |

| Molecular Formula | C7H14F2N2 | N/A |

| Molecular Weight | 164.20 g/mol | N/A |

| Predicted pKa (Piperidine N) | ~8.20 | [2] |

| Predicted Density | ~1.08 g/cm³ | [2] |

| Physical Form | Typically an oil or solid | [2] |

Note: Some properties are predicted based on the 4,4-difluoropiperidine core and may vary for the full molecule.

Synthesis and Reactivity

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine can be achieved through several established synthetic routes. A common and efficient method is the reductive amination of 4,4-difluoropiperidine with a protected aminoacetaldehyde derivative, followed by deprotection. Alternatively, direct alkylation of 4,4-difluoropiperidine with a suitable 2-haloethylamine equivalent can be employed.

Proposed Synthetic Protocol: Reductive Amination

-

Boc Protection of Aminoacetaldehyde: Commercially available aminoacetaldehyde dimethyl acetal is first protected with a tert-butyloxycarbonyl (Boc) group under standard conditions.

-

Reductive Amination: The Boc-protected aminoacetaldehyde is then reacted with 4,4-difluoropiperidine in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB)[3]. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Deprotection: The resulting Boc-protected intermediate is then deprotected using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to yield the final product, 2-(4,4-Difluoropiperidin-1-yl)ethanamine, often as a salt[3].

Role in Medicinal Chemistry and Drug Development

The 4,4-difluoropiperidine motif is a valuable pharmacophore in modern drug discovery[4]. The introduction of gem-difluoro groups can have several beneficial effects on a drug candidate's profile:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluorinated position less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This can be used to fine-tune the compound's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and off-target activity (e.g., hERG binding).

-

Bioisosterism: The difluoromethylene group can act as a bioisostere of a carbonyl group or a hydroxylated carbon, potentially improving oral bioavailability and metabolic stability while maintaining key binding interactions.

-

Conformational Effects: The presence of the fluorine atoms can influence the conformational preference of the piperidine ring, which may lead to a more favorable orientation for binding to a biological target.

The ethylamine side chain is a common feature in many biologically active molecules, including neurotransmitters and their analogs[5]. It provides a basic nitrogen atom that can participate in crucial hydrogen bonding or ionic interactions with amino acid residues in a protein's active site. This combination of a metabolically robust, pKa-modulating core with a versatile binding element makes 2-(4,4-Difluoropiperidin-1-yl)ethanamine a highly attractive building block for constructing novel therapeutics. For instance, the 4,4-difluoropiperidine core has been explored in the development of histamine-3 receptor antagonists for treating neurological disorders[1].

Analytical Characterization

The identity and purity of 2-(4,4-Difluoropiperidin-1-yl)ethanamine are typically confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the ethyl and piperidine protons, while ¹⁹F NMR would confirm the presence of the gem-difluoro group. ¹³C NMR would provide information on the carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

-

Chromatography: High-performance liquid chromatography (HPLC) is used to assess the purity of the compound.

Conclusion

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a valuable and versatile building block for medicinal chemistry and drug discovery. The strategic incorporation of the 4,4-difluoropiperidine moiety offers a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Its straightforward synthesis and the predictable influence of its structural features on molecular properties make it an attractive starting material for the development of novel therapeutics targeting a wide range of diseases.

References

-

PubChem. 4,4-Difluoropiperidine hydrochloride. Retrieved from [Link]

-

PubChem. 4,4-Difluoropiperidine. Retrieved from [Link]

- Google Patents. (2021). CN112979501A - Synthesis method of N-BOC-ethylenediamine.

- Google Patents. (2023). WO 2023/244587 A1.

-

MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

- Google Patents. (2019). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

-

CP Lab Safety. 2-(1-Ethylpiperidin-4-yl)ethanamine, 1 gram, Reagent Grade. Retrieved from [Link]

-

DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

- Google Patents. (1981). US4254129A - Piperidine derivatives.

- Google Patents. (2017). US9718779B2 - Intermediates for the preparation of 1-(4-methoxyphenyl)-7-oxo-6-4-(2-oxopiperidin-1-yl)phenyl-4,5,6,7-tetrahydro-1h-pyrazolo3,4-cpyridine-3-carboxamide.

-

National Institutes of Health. (2023, July 18). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved from [Link]

- Google Patents. (2017). US9701709B2 - 2,2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof.

-

MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

Sources

- 1. 4,4-Difluoropiperidine hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. 4,4-DIFLUOROPIPERIDINE | 21987-29-1 [chemicalbook.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to 2-(4,4-Difluoropiperidin-1-yl)ethanamine: A Key Building Block in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth analysis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine, a fluorinated aliphatic amine building block of increasing importance in medicinal chemistry. We will explore its fundamental chemical properties, discuss logical and efficient synthetic strategies, and contextualize its application within contemporary drug discovery programs. The strategic incorporation of the 4,4-difluoropiperidine motif offers significant advantages in modulating physicochemical and pharmacokinetic properties, such as metabolic stability and basicity (pKa), making this compound a valuable tool for lead optimization. This document serves as a practical resource for scientists seeking to leverage this building block in the design of novel therapeutics.

Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. However, its susceptibility to metabolic oxidation, particularly at positions alpha to the nitrogen, can limit its therapeutic utility. The introduction of fluorine atoms is a well-established strategy to "block" these metabolic soft spots, thereby enhancing the pharmacokinetic profile of a drug candidate.

The 4,4-difluoropiperidine moiety, the core of the title compound, exemplifies this principle. The geminal difluoro substitution at the 4-position not only prevents potential metabolism at that site but also exerts a profound electronic effect, lowering the basicity (pKa) of the piperidine nitrogen by approximately 1-2 pKa units compared to its non-fluorinated analog. This modulation can be critical for optimizing target engagement, improving cell permeability, and reducing off-target effects associated with high basicity, such as hERG channel inhibition. 2-(4,4-Difluoropiperidin-1-yl)ethanamine provides this pre-functionalized, metabolically robust scaffold with a versatile primary amine handle, enabling its straightforward incorporation into a wide array of molecular architectures through amide coupling, reductive amination, or other standard amine chemistries.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the foundation of its effective use in research and development. The key identifiers and properties of 2-(4,4-Difluoropiperidin-1-yl)ethanamine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4,4-Difluoropiperidin-1-yl)ethanamine | |

| CAS Number | 605659-03-8 | |

| Molecular Formula | C₇H₁₄F₂N₂ | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | Typically an oil or low-melting solid | N/A |

| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light | |

| Predicted pKa | ~8.20 ± 0.10 (for the piperidine nitrogen, relative to the parent amine) | [1] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable approach to synthesizing 2-(4,4-Difluoropiperidin-1-yl)ethanamine involves the N-alkylation of the parent heterocycle, 4,4-difluoropiperidine. This precursor is commercially available and can be prepared via established methods.[2][3][] The choice of the two-carbon electrophile is critical for efficiency and safety.

A common and effective strategy is a two-step sequence involving an initial alkylation with a nitrile-containing electrophile, followed by reduction.

-

Step 1: N-Alkylation (Cyanomethylation) : 4,4-Difluoropiperidine is reacted with a haloacetonitrile, typically 2-chloroacetonitrile or 2-bromoacetonitrile, in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). The reaction proceeds via a standard Sₙ2 mechanism where the secondary amine of the piperidine acts as the nucleophile. The use of a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) facilitates this transformation. This step yields the intermediate, (4,4-Difluoropiperidin-1-yl)acetonitrile.

-

Step 2: Nitrile Reduction : The resulting nitrile intermediate is then reduced to the primary amine. This is a robust and well-understood transformation. Several reducing agents can be employed, each with its own advantages. Catalytic hydrogenation (e.g., using H₂, Raney Nickel, or Palladium on carbon) is often clean and effective. Alternatively, chemical hydrides like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) provide a powerful and rapid reduction, though they require more stringent anhydrous conditions and careful workup procedures.

This two-step approach is generally preferred over direct alkylation with a protected 2-haloethylamine due to the higher reactivity and stability of haloacetonitriles.

Caption: Proposed synthetic workflow for 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

Applications in Medicinal Chemistry

2-(4,4-Difluoropiperidin-1-yl)ethanamine is not merely a theoretical construct but a practical building block for creating advanced drug candidates. Its primary amine handle serves as a versatile anchor point for building out molecular complexity. The overall structure can be seen as a constrained and metabolically stabilized analog of phenethylamine, a core motif in many neuroactive compounds.[5][6]

Key Application Areas:

-

GPCR Ligands: The piperidine-ethylamine scaffold is common in ligands for G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.[5] The difluoro substitution allows for fine-tuning of the pKa to optimize receptor pocket interactions and improve selectivity.

-

Enzyme Inhibitors: As a primary amine, the compound can be readily acylated to form amides, sulfonamides, or ureas, which are key functional groups for targeting enzyme active sites, such as those in kinases or proteases.[7]

-

Ion Channel Modulators: The specific pKa and conformational rigidity imparted by the difluoropiperidine ring can be advantageous in designing selective ion channel modulators, where precise geometry and charge state are crucial for activity.

-

Bioisosteric Replacement: In an existing lead series, replacing a standard piperidine-ethylamine or a related basic scaffold with this fluorinated version is a powerful lead optimization strategy to address issues of metabolic instability without drastically altering the core structure.

Experimental Protocol: Representative Synthesis

The following protocol details the synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethanamine from 4,4-difluoropiperidine hydrochloride.

PART A: Synthesis of (4,4-Difluoropiperidin-1-yl)acetonitrile

-

Reagents & Setup:

-

4,4-Difluoropiperidine hydrochloride (1.0 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

2-Chloroacetonitrile (1.1 eq)

-

Acetonitrile (MeCN, ~0.2 M concentration)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

-

Procedure:

-

To the round-bottom flask, add 4,4-difluoropiperidine hydrochloride, potassium carbonate, and acetonitrile.

-

Stir the resulting suspension vigorously at room temperature for 15 minutes to liberate the free base.

-

Add 2-chloroacetonitrile dropwise to the suspension.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude nitrile intermediate, which can be used directly in the next step or purified by column chromatography (silica gel, ethyl acetate/hexanes gradient).

-

PART B: Reduction to 2-(4,4-Difluoropiperidin-1-yl)ethanamine

-

Reagents & Setup:

-

(4,4-Difluoropiperidin-1-yl)acetonitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq)

-

Anhydrous tetrahydrofuran (THF, ~0.1 M concentration)

-

Three-neck flask equipped with a dropping funnel, nitrogen inlet, and magnetic stir bar, all under an inert atmosphere.

-

-

Procedure:

-

Suspend LiAlH₄ in anhydrous THF in the reaction flask and cool to 0°C using an ice bath.

-

Dissolve the nitrile intermediate from Part A in anhydrous THF and add it to the dropping funnel.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by cooling to 0°C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing the filter cake thoroughly with THF or ethyl acetate.

-

Concentrate the combined filtrates under reduced pressure to yield the crude 2-(4,4-Difluoropiperidin-1-yl)ethanamine. Purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt and recrystallization.

-

Safety and Handling

Based on available data, 2-(4,4-Difluoropiperidin-1-yl)ethanamine should be handled with appropriate care in a laboratory setting.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store the compound in a tightly sealed container in a cool, dry place as recommended.

-

Conclusion

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a highly valuable and versatile building block for modern drug discovery. Its unique combination of a metabolically robust, pKa-modulating difluoropiperidine core and a synthetically tractable primary amine handle makes it an attractive choice for medicinal chemists aiming to solve complex pharmacokinetic and pharmacodynamic challenges. The logical synthetic routes and clear potential for application underscore its utility in developing the next generation of therapeutics.

References

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

-

4,4-Difluoropiperidine | C5H9F2N. PubChem. [Link]

-

N-(2-((2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl)-4-quinolinecarboxamide. PubChem. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

-

2-(4-Fluorophenyl)ethylamine hydrochloride. Chem-Impex. [Link]

-

Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. PubMed. [Link]

-

A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Baruch S. Blumberg Institute. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

Sources

- 1. 4,4-Difluoropiperidine , 97% , 21987-29-1 - CookeChem [cookechem.com]

- 2. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4-DIFLUOROPIPERIDINE | 21987-29-1 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery. The 4,4-difluoropiperidine moiety, in particular, offers a unique combination of conformational restriction, metabolic stability, and altered basicity that can profoundly influence the biological activity of a parent molecule. This technical guide provides a comprehensive exploration of the potential biological activities of 2-(4,4-Difluoropiperidin-1-yl)ethanamine, a novel compound with significant therapeutic promise. Drawing upon established principles of medicinal chemistry and the known pharmacology of related structures, we delineate a strategic roadmap for the systematic investigation of this compound's potential as a central nervous system (CNS) agent, an enzyme inhibitor, and beyond. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.

Introduction: The Rationale for Investigating 2-(4,4-Difluoropiperidin-1-yl)ethanamine

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological targets[1][2]. The introduction of gem-difluoro substitution at the 4-position of the piperidine ring is a bioisosteric replacement for a carbonyl or ether linkage, which can significantly impact a molecule's physicochemical properties. Specifically, the highly electronegative fluorine atoms can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and potentially altering its interaction with biological targets. Furthermore, the C-F bond is exceptionally stable, often conferring enhanced metabolic stability by blocking sites of oxidative metabolism.

The 2-(4,4-Difluoropiperidin-1-yl)ethanamine structure combines this fluorinated core with a flexible ethylamine sidechain, a common pharmacophore for interaction with monoamine transporters and G-protein coupled receptors (GPCRs). This unique structural amalgamation suggests a high probability of significant and potentially novel biological activity. This guide will, therefore, focus on a logical, stepwise approach to elucidating the pharmacological profile of this compelling molecule.

Potential as a Modulator of Monoamine Transporters

A primary hypothesis for the biological activity of 2-(4,4-Difluoropiperidin-1-yl)ethanamine is its potential to interact with the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)[3]. The ethylamine sidechain is a classic feature of many monoamine reuptake inhibitors.

Scientific Rationale

Modulation of monoamine levels in the synaptic cleft is a clinically validated strategy for the treatment of numerous CNS disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD)[3][4]. The specific profile of transporter inhibition (i.e., selective for one transporter versus dual or triple inhibition) will dictate the compound's therapeutic potential. The difluoropiperidine moiety could confer a unique selectivity profile compared to non-fluorinated analogs.

Proposed Investigational Workflow

A tiered approach, beginning with in vitro screening and progressing to in vivo characterization, is recommended.

Caption: High-level workflow for CNS activity investigation.

Experimental Protocols

This initial screen will determine the affinity and functional potency of 2-(4,4-Difluoropiperidin-1-yl)ethanamine at DAT, SERT, and NET.

Objective: To quantify the binding affinity (Ki) and uptake inhibition potency (IC50) of the test compound at human monoamine transporters.

Methodology:

-

Cell Culture: Utilize HEK293 cells stably transfected with the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

-

Binding Assays:

-

Prepare cell membrane homogenates from the transfected cell lines.

-

Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of increasing concentrations of 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

-

Uptake Inhibition Assays:

-

Plate the transfected cells in 96-well plates.

-

Pre-incubate the cells with increasing concentrations of the test compound.

-

Add the respective radiolabeled monoamine substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Incubate to allow for transporter-mediated uptake.

-

Lyse the cells and measure the intracellular radioactivity.

-

Determine the IC50 value from the concentration-response curve.

-

Data Presentation:

| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |

| hDAT | Experimental Value | Experimental Value |

| hSERT | Experimental Value | Experimental Value |

| hNET | Experimental Value | Experimental Value |

This experiment will assess the compound's ability to modulate neurotransmitter levels in the brains of living animals, providing a crucial link between in vitro activity and in vivo effect.

Objective: To measure the effect of systemic administration of 2-(4,4-Difluoropiperidin-1-yl)ethanamine on extracellular levels of dopamine, serotonin, and norepinephrine in a relevant brain region (e.g., striatum or prefrontal cortex).

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Surgical Implantation: Surgically implant a microdialysis guide cannula into the target brain region.

-

Microdialysis: After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Collect dialysate samples at regular intervals before and after intraperitoneal (i.p.) or oral (p.o.) administration of the test compound.

-

Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: Express neurotransmitter levels as a percentage of the baseline pre-drug administration levels.

Potential as a Dopamine D4 Receptor Antagonist

Recent studies have highlighted the potential of 4,4-difluoropiperidine scaffolds as potent and selective antagonists for the dopamine D4 receptor (D4R)[5].

Scientific Rationale

The dopamine D4 receptor is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease[5]. An antagonist with high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) could offer a favorable therapeutic window with reduced side effects.

Proposed Investigational Workflow

Caption: Workflow for investigating D4 receptor antagonism.

Experimental Protocols

Objective: To determine the binding affinity of 2-(4,4-Difluoropiperidin-1-yl)ethanamine for the human dopamine D4 receptor.

Methodology:

-

Cell Line: Use Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human D4 receptor.

-

Membrane Preparation: Prepare cell membrane homogenates.

-

Binding Assay: Perform a competitive inhibition assay using [³H]spiperone as the radioligand and increasing concentrations of the test compound.

-

Data Analysis: Calculate the Ki value from the resulting inhibition curve.

Data Presentation:

| Receptor | Binding Affinity (Ki, nM) |

| hD4 | Experimental Value |

Potential as an Enzyme Inhibitor

The piperidine scaffold is present in inhibitors of various enzymes. Recent research has demonstrated that fluorine-substituted piperidine derivatives can exhibit inhibitory effects on α-glucosidase and cholinesterases[6].

Scientific Rationale

-

α-Glucosidase Inhibition: α-Glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion and absorption.

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used to treat the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain.

Proposed Investigational Workflow

Caption: Workflow for investigating enzyme inhibition.

Experimental Protocols

Objective: To determine the IC50 values of 2-(4,4-Difluoropiperidin-1-yl)ethanamine against α-glucosidase, AChE, and BChE.

Methodology:

-

Enzymes and Substrates: Use commercially available enzymes (e.g., α-glucosidase from Saccharomyces cerevisiae, AChE from electric eel, BChE from equine serum) and their corresponding chromogenic substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, acetylthiocholine iodide for AChE, butyrylthiocholine chloride for BChE).

-

Assay Procedure:

-

Pre-incubate the enzyme with various concentrations of the test compound in a suitable buffer.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of the product spectrophotometrically.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Data Presentation:

| Enzyme | IC50 (µM) |

| α-Glucosidase | Experimental Value |

| AChE | Experimental Value |

| BChE | Experimental Value |

Concluding Remarks

The compound 2-(4,4-Difluoropiperidin-1-yl)ethanamine represents a promising starting point for the development of novel therapeutics. Its unique structural features, particularly the gem-difluorinated piperidine ring, warrant a thorough investigation of its biological activities. The systematic approach outlined in this guide, progressing from in vitro screening to in vivo validation, provides a robust framework for elucidating its pharmacological profile. The potential for this molecule to act as a modulator of monoamine transporters, a selective D4 receptor antagonist, or a potent enzyme inhibitor makes it a high-priority candidate for further preclinical development. The insights gained from these studies will be invaluable in guiding future lead optimization efforts and ultimately unlocking the full therapeutic potential of this novel chemical entity.

References

- Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed.

- In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery.

- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.

- In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.

- CNS Disorder Models.

- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.

- Fluorin

- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.

- Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. PubMed.

- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.

- 3,3-Difluoropiperidine hydrochloride. Ossila.

- Application of the all-cis-(multi)fluorinated piperidine building...

- Ansofaxine's In Vitro Profile: A Technical Examination of Monoamine Transporter Binding Affinities. Benchchem.

- 2-(pyrrolidin-1-yl)ethan-1-amine. Sigma-Aldrich.

- 2-(4,4-Difluoropiperidin-1-yl)ethanamine. FUJIFILM Wako Chemicals.

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.

- Discovery and Development of Monoamine Transporter Ligands. PubMed Central.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Monoamine Oxidase Assays. Cell Biolabs, Inc..

- 2-(4,4-Difluoropiperidin-1-yl)ethanamine. Aladdin.

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.

- Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. PubMed.

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- 4,4-Difluoropiperidine hydrochloride. PubChem.

- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central.

- 2-(1,4′-Bipiperidin-1′-yl)ethanamine. Santa Cruz Biotechnology.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofol

- Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput b

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed.

- 4,4-Difluoropiperidine. PubChem.

- N-(2-((2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl)-4-quinolinecarboxamide. PubChem.

- 2-(1-benzylpiperidin-4-yl)ethan-1-amine. ChemScene.

- 2-(4-piperidin-1-ylphenyl)ethanamine. Santa Cruz Biotechnology.

- The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. Semantic Scholar.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Difluoropiperidine Moiety: A Strategic Tool in Modern Medicinal Chemistry

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with biological targets.[1] However, the relentless pursuit of improved drug candidates with optimized potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore chemical space beyond simple hydrocarbon scaffolds. The strategic incorporation of fluorine into piperidine rings, particularly as a gem-difluoro moiety (CF₂), has emerged as a powerful tactic to modulate key molecular properties.[2][3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of the difluoropiperidine core, offering insights into its strategic deployment in drug discovery.

The Synthetic Landscape: Accessing Difluoropiperidine Building Blocks

The rational application of difluoropiperidine moieties in drug design is predicated on the availability of efficient and scalable synthetic routes. Medicinal chemists have developed a variety of methods to access these valuable building blocks, with the specific strategy often depending on the desired substitution pattern on the piperidine ring.

Synthesis of 4,4-Difluoropiperidines

A common and effective approach to 4,4-difluoropiperidine involves the fluorination of a readily available precursor, N-Boc-4-piperidone.[5] This method utilizes a fluorinating agent to convert the ketone into the corresponding gem-difluoro group. The subsequent removal of the Boc protecting group yields the 4,4-difluoropiperidine hydrochloride salt, a versatile intermediate for further elaboration.[5]

Experimental Protocol: Synthesis of 4,4-Difluoropiperidine Hydrochloride from N-Boc-4-piperidone [5]

-

Fluorination: To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., dichloromethane), a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a safer alternative like trifluorosulfenyl morpholine is added under controlled temperature conditions. The reaction is monitored until completion.

-

Work-up and Purification: The reaction mixture is carefully quenched and extracted. The organic layer is washed, dried, and concentrated to yield the crude N-Boc-4,4-difluoropiperidine, which can be purified by chromatography if necessary.

-

Deprotection and Salt Formation: The purified N-Boc-4,4-difluoropiperidine is dissolved in a solvent like methanol or dichloromethane, and hydrogen chloride gas is introduced to effect the removal of the Boc protecting group and concomitant formation of the hydrochloride salt.

-

Isolation: The resulting 4,4-difluoropiperidine hydrochloride is typically isolated as a solid by filtration or by evaporation of the solvent followed by trituration.

Synthesis of 3,3-Difluoropiperidines

The synthesis of 3,3-difluoropiperidines often requires a more nuanced approach. One reported strategy involves a multi-step sequence starting from the 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile.[6][7] This is followed by a series of transformations including reduction of the nitrile, lactamization, and subsequent reduction of the lactam to afford the desired 3,3-difluoropiperidine scaffold.[6][7] These building blocks are crucial for exploring structure-activity relationships where the fluorine atoms are positioned closer to the nitrogen atom.[8]

Impact on Physicochemical Properties: A Game of Electronics and Lipophilicity

The introduction of a gem-difluoro group onto the piperidine ring profoundly alters its fundamental physicochemical properties, primarily its basicity (pKa) and lipophilicity (logP). Understanding these changes is critical for rational drug design.

Basicity (pKa) Modulation

The potent electron-withdrawing nature of the two fluorine atoms significantly reduces the electron density on the piperidine nitrogen. This inductive effect leads to a marked decrease in the basicity of the nitrogen atom, as reflected by a lower pKa value.[9][10][11] The magnitude of this pKa reduction is dependent on the position of the difluoro group relative to the nitrogen. For instance, the pKa of 3,3-difluoropiperidine is significantly lower than that of 4,4-difluoropiperidine due to the closer proximity of the electron-withdrawing CF₂ group to the basic center.[12][13] This ability to fine-tune basicity is a key advantage in medicinal chemistry, as it can be used to mitigate off-target effects associated with high basicity, such as hERG channel inhibition, and to optimize oral absorption and cell permeability.[1]

Lipophilicity (logP)

The effect of difluorination on lipophilicity is more complex and less predictable than its impact on basicity.[9][11] While fluorine is the most electronegative element, the introduction of a CF₂ group does not always lead to a straightforward increase in lipophilicity. The overall change in logP is influenced by several factors, including the position of the fluorine atoms and the overall molecular context.[9][11] In some cases, the introduction of the polar C-F bonds can lead to a decrease or only a modest increase in lipophilicity.[9] Careful consideration of the specific molecular scaffold is therefore essential when using difluoropiperidines to modulate this property.

| Compound | pKa | logP (Calculated) |

| Piperidine | ~11.2 | ~0.8 |

| 4,4-Difluoropiperidine | 8.5[13] | ~0.5 |

| 3,3-Difluoropiperidine | 7.4[12] | ~0.3 |

| Table 1: Comparison of pKa and calculated logP values for piperidine and its difluorinated analogues. |

Conformational Consequences: Shaping Molecular Interactions

The substitution of two hydrogen atoms with larger, more electronegative fluorine atoms introduces significant steric and electronic effects that can dramatically influence the conformational preferences of the piperidine ring.[2][14][15] These conformational changes can have a profound impact on how a molecule interacts with its biological target.

The preference of fluorine for the axial position in certain substituted piperidines is a well-documented phenomenon.[2][14][15] This "axial-F preference" can be attributed to a combination of factors, including hyperconjugation and charge-dipole interactions.[2][15][16] By locking the piperidine ring into a more rigid and defined conformation, the difluoro moiety can pre-organize the molecule for optimal binding to a target protein, potentially leading to increased potency and selectivity. The conformational behavior can also be influenced by the solvent polarity, adding another layer of complexity to the molecular design process.[2][17]

Figure 1: Impact of gem-difluorination on piperidine conformation.

The Difluoropiperidine Moiety as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design.[18] The difluoropiperidine moiety can serve as a bioisosteric replacement for other cyclic and acyclic structures, offering a unique combination of properties. For instance, the CF₂ group can act as a bioisostere for a carbonyl group or an ether linkage, while the entire difluoropiperidine ring can mimic the spatial arrangement of other saturated heterocycles.[19] This strategy allows medicinal chemists to explore new chemical space and overcome liabilities associated with the original moiety, such as metabolic instability or poor selectivity.[20]

Enhancing Metabolic Stability and Pharmacokinetics

A primary driver for the incorporation of fluorine into drug candidates is to enhance their metabolic stability.[4][21] The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By placing the difluoro group at a metabolically vulnerable position on the piperidine ring, chemists can block oxidative metabolism and prolong the half-life of a compound.[21] However, it is important to note that fluorination does not universally confer metabolic stability and in some cases, can even lead to increased rates of degradation, highlighting the context-dependent nature of this modification.[10]

The modulation of pKa and lipophilicity by the difluoropiperidine moiety also has significant implications for a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The ability to fine-tune these properties is crucial for achieving a desirable balance of efficacy and safety.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM) [21]

-

Incubation Preparation: A stock solution of the test compound (e.g., a difluoropiperidine-containing drug candidate) is prepared in a suitable organic solvent. A reaction mixture is prepared containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a final concentration typically in the low micromolar range.

-

Initiation of Metabolism: The reaction is initiated by the addition of a pre-warmed NADPH-regenerating system. Control incubations are run in the absence of the NADPH-regenerating system to account for non-enzymatic degradation.

-

Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: The quenched samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural logarithm of the percent remaining versus time plot.

Figure 2: Workflow for assessing in vitro metabolic stability.

Case Studies: The Difluoropiperidine Moiety in Action

The strategic utility of the difluoropiperidine moiety is best illustrated through its application in drug discovery programs.

Dopamine D4 Receptor Antagonists: In the development of novel dopamine D4 receptor antagonists, both 3,3- and 4,4-difluoropiperidine scaffolds have been explored.[22][23] Structure-activity relationship (SAR) studies revealed that moving the gem-difluoro group from the 4-position to the 3-position modulated the pKa of the piperidine nitrogen. While it was initially unclear if this would negatively impact potency, subsequent investigations demonstrated that both regioisomers could serve as viable scaffolds for D4 receptor binding.[22] Molecular docking studies suggested that the 4,4-difluoropiperidine analogs could form key interactions with Asp112 and Glu183 in the receptor binding site, whereas the 3,3-difluoropiperidine analog showed interaction with Glu183 but not Asp112, potentially explaining differences in binding affinity.[22]

Histamine H3 Receptor Antagonists: 4,4-Difluoropiperidine hydrochloride is a key building block in the development of novel histamine H3 receptor antagonists.[24] These receptors are widely distributed in the central nervous system and are implicated in the regulation of neurotransmitter release, making them attractive targets for the treatment of various neurological disorders.[24] The unique properties imparted by the difluoropiperidine core contribute to the overall pharmacological profile of these antagonists.

Conclusion: A Bright Future for a Fluorinated Core

The difluoropiperidine moiety has firmly established itself as a valuable and versatile tool in the medicinal chemist's arsenal. Its ability to modulate basicity, influence conformation, and enhance metabolic stability provides a powerful means to optimize the properties of drug candidates. As synthetic methodologies for accessing these fluorinated scaffolds continue to improve and our understanding of the nuanced effects of fluorine on molecular properties deepens, the strategic application of the difluoropiperidine core is poised to play an even more significant role in the discovery and development of the next generation of therapeutics.

References

-

Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of organic chemistry, 75(3), 929–932. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Retrieved from [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(27), 6141–6147. [Link]

-

Liashuk, O., Moroz, B., Melnykov, K. P., & Grygorenko, O. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Angewandte Chemie International Edition. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. (2024). ChemRxiv. [Link]

-

Lassalas, P., Wuitschik, G., O'Hagan, D., & Gouverneur, V. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2133–2139. [Link]

-

The conformational preferences of 3,5-difluoropiperidine derivatives. [a]. (n.d.). ResearchGate. Retrieved from [Link]

-

The conformational preferences of 3‐fluoropiperidine (1) and... (n.d.). ResearchGate. Retrieved from [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. [Link]

-

The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate. Retrieved from [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

- Preparation method of 4, 4-difluoropiperidine hydrochloride. (n.d.). Google Patents.

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (n.d.). Semantic Scholar. Retrieved from [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. Retrieved from [Link]

-

Grygorenko, O. O., Artamonov, O. S., Komarov, I. V., & Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry (Weinheim an der Bergstrasse, Germany), 28(19), e202200331. [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2018). Expert Opinion on Drug Discovery. [Link]

-

4,4-Difluoropiperidine. (n.d.). PubChem. Retrieved from [Link]

-

3,3-Difluoropiperidine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. [Link]

- 4,4-difluoro-piperidine-compounds. (n.d.). Google Patents.

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (n.d.). ResearchGate. Retrieved from [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). PubMed Central. [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018). ResearchGate. [Link]

-

Case studies of fluorine in drug discovery. (2019). Elsevier. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (2008). ResearchGate. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

-

Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. (2024). Domainex. [Link]

-

22 Case Studies Where Phase 2 and Phase 3 Trials Had Divergent Results. (n.d.). FDA. Retrieved from [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. (2015). ResearchGate. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 6. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-substituted 3,3-difluoropiperidines. | Sigma-Aldrich [sigmaaldrich.com]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemrxiv.org [chemrxiv.org]

- 24. 4,4-Difluoropiperidine hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to 2-(4,4-Difluoropiperidin-1-yl)ethanamine in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The 2-(4,4-Difluoropiperidin-1-yl)ethanamine moiety (CAS No. 1207849-33-0) represents a quintessential example of a high-value building block, engineered to address common challenges in drug development such as metabolic stability and physicochemical properties. The geminal difluoro group on the piperidine ring is not a trivial substitution; it serves as a powerful modulator. It acts as a bioisostere for a carbonyl group, can lower the pKa of the distal basic nitrogen, and crucially, blocks oxidative metabolism at the C4 position of the piperidine ring—a common liability for related structures. This guide provides an in-depth analysis of this compound, from sourcing and pricing to its practical application in synthetic workflows, tailored for researchers and drug development professionals.

Physicochemical Profile

-

Molecular Formula: C7H14F2N2[1]

-

Molecular Weight: 164.20 g/mol [1]

-

CAS Number: 1207849-33-0 (Note: While some vendors list related structures, this CAS is specific to the parent amine)

-

Appearance: Typically an oil or solid

-

Storage Conditions: Recommended storage is under an inert atmosphere at 2-8°C to maintain stability and prevent degradation.[1]

Commercial Sourcing and Price Point Analysis

The accessibility of a building block is a critical logistical parameter for any research campaign. 2-(4,4-Difluoropiperidin-1-yl)ethanamine is available from several specialized chemical suppliers. Pricing and availability are subject to change, but a comparative analysis provides a baseline for procurement planning.

| Supplier | Catalog Number | Pack Size (Example) | Price (USD, Approx.) | Purity/Notes |

| Aladdin | D156781 | 100 mg | $145.90 | ≥95% |

| 250 mg | $243.90 | ≥95%[2] | ||

| CookeChem | N/A | Custom Inquiry | Request Quotation | 97% (Listed for related 4,4-Difluoropiperidine)[3] |

| Achmem | BDJHH038942 | Custom Inquiry | Request Quotation | Purity not specified[1] |

Note: Prices are based on publicly listed data as of early 2026 and are for budgetary estimation purposes only. Researchers should request formal quotes for current pricing and bulk quantities.

Application in Medicinal Chemistry: A Workflow Perspective

The primary utility of 2-(4,4-Difluoropiperidin-1-yl)ethanamine is as a versatile intermediate for introducing the difluoropiperidine motif into a larger molecule. Its terminal primary amine serves as a nucleophilic handle for a wide array of chemical transformations, most commonly amide bond formation.

Below is a logical workflow diagram illustrating the integration of a building block like this into a typical drug discovery project.

Caption: Drug discovery workflow using a key building block.

Exemplary Protocol: Amide Coupling

This protocol provides a robust, self-validating method for coupling the title amine with a generic carboxylic acid, a foundational reaction in many drug discovery programs. The choice of coupling agents and bases is critical for ensuring high yield and minimizing side reactions.

Objective: To synthesize N-(2-(4,4-difluoropiperidin-1-yl)ethyl)benzamide as a representative example.

Materials:

-

2-(4,4-Difluoropiperidin-1-yl)ethanamine (1.0 eq)

-

Benzoic Acid (1.05 eq)

-

HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (1.1 eq)[4]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[4]

-

Anhydrous DMF (Dimethylformamide)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Step-by-Step Methodology:

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Benzoic Acid (1.05 eq) and dissolve in anhydrous DMF.

-

Activation: Add HBTU (1.1 eq) and DIPEA (3.0 eq) to the flask. Stir the mixture at room temperature for 20 minutes. This pre-activation step is crucial for forming the active ester of the carboxylic acid, which is highly reactive towards the amine.

-

Amine Addition: In a separate vial, dissolve 2-(4,4-Difluoropiperidin-1-yl)ethanamine (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is considered complete upon the disappearance of the limiting reagent (the amine). This in-process check is a hallmark of a trustworthy protocol, preventing unnecessary extensions of reaction time or premature workup.

-

Quenching and Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing DCM and wash with saturated aqueous NaHCO₃ to quench any remaining acid and remove the HOBt byproduct.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Final Validation: Purify the crude material using flash column chromatography on silica gel. The final, pure compound's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry) to validate the outcome.

Conclusion

2-(4,4-Difluoropiperidin-1-yl)ethanamine is more than just a catalog chemical; it is a strategic tool for the medicinal chemist. Its gem-difluoro motif offers a proven method for enhancing the drug-like properties of a lead compound, specifically by improving metabolic stability and modulating basicity. Understanding its commercial availability, pricing structure, and application in robust synthetic protocols enables research teams to efficiently integrate this valuable scaffold into their drug discovery pipelines, accelerating the journey from initial hit to clinical candidate.

References

- 4,4-Difluoropiperidine, 97% , 21987-29-1. CookeChem.

- 2-(4,4-Difluoropiperidin-1-yl)ethanamine. Achmem.

- 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethan-1-one hydrochloride. BLDpharm.

- 2-(4,4-Difluoropiperidin-1-yl)ethanamine. Aladdin.

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.

Sources

Safety, handling, and storage of 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-(4,4-Difluoropiperidin-1-yl)ethanamine

Introduction

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a synthetically valuable building block in modern medicinal chemistry and drug development. Its structure, featuring a difluorinated piperidine ring coupled with an ethanamine side chain, offers unique physicochemical properties that are increasingly sought after for the design of novel therapeutic agents. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the very features that make this compound attractive also necessitate a rigorous and informed approach to its safety, handling, and storage.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage 2-(4,4-Difluoropiperidin-1-yl)ethanamine safely and effectively in a laboratory setting. As a Senior Application Scientist, the protocols and insights described herein are grounded in established principles of chemical safety and extensive experience with analogous heterocyclic and fluorinated compounds. The objective is not merely to list procedures, but to explain the causality behind them, fostering a culture of safety through understanding.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice.[2] While comprehensive toxicological data for this specific molecule may be limited, a robust risk assessment can be constructed by examining its structural motifs—a piperidine derivative and a fluorinated amine.

The available safety information indicates that 2-(4,4-Difluoropiperidin-1-yl)ethanamine is a hazardous substance.[3] The parent heterocycle, piperidine, is known to be flammable, toxic, and corrosive, causing severe skin burns and eye damage.[4][5] Fluorinated organic compounds also require special attention due to their unique reactivity and potential for metabolic toxicity.[6]

Table 1: Physicochemical Properties and GHS Hazard Summary

| Property | Value / Information | Source(s) |

| Chemical Formula | C₇H₁₄F₂N₂ | [3] |

| Molecular Weight | 164.2 g/mol | [3] |

| CAS Number | 605659-03-8 | [3] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][7] |

Causality of Hazards:

-

Irritation and Corrosivity: The presence of two amine groups (one tertiary, one primary) confers basicity, making the compound a likely skin, eye, and respiratory irritant. Analogous amines can cause severe burns.[4][8]

-

Toxicity: The "Harmful if swallowed or inhaled" classification is common for amine compounds of this molecular weight. Systemic effects following absorption are possible.

-

Reactivity: While stable under recommended storage conditions, piperidine derivatives can be incompatible with strong oxidizing agents, acids, and acid chlorides. The difluoro-geminal substitution is generally stable but care should always be taken with fluorinated compounds.[6]

Engineering and Administrative Controls

The primary principle of chemical safety is to minimize exposure.[2] Engineering and administrative controls are the most effective means of achieving this.

-

Chemical Fume Hood: All handling of 2-(4,4-Difluoropiperidin-1-yl)ethanamine, including weighing, transfers, and reaction setup, must be conducted in a properly functioning chemical fume hood.[2] This is critical to mitigate the inhalation hazard (H332, H335).

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[9] Their proximity is crucial for immediate decontamination in case of accidental contact.

-

Restricted Access: Designate specific areas for working with this compound and limit access to trained personnel only.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the identified risks.[6]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[6] Given the serious eye irritation hazard (H319), a full-face shield should be worn over the goggles, especially when handling larger quantities or during operations with a high splash potential.[2]

-

Skin Protection:

-

A flame-resistant lab coat must be worn and kept fully fastened.[6]

-

Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility chart for breakthrough times. Given the skin irritation hazard (H315), double-gloving is a prudent measure for added protection.[6] Contaminated gloves must be removed and disposed of properly.

-

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale spill clean-up, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines should be used.[6]

Caption: PPE selection decision workflow for handling the compound.

Safe Handling and Experimental Protocols

Adherence to meticulous handling techniques is paramount.

Protocol: Weighing and Preparing a Solution

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary glassware and equipment.

-

Don PPE: Put on all required PPE as determined by your risk assessment (see Section 3).

-

Equilibration: If the compound is stored under refrigeration, allow the sealed container to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture into the container, which could compromise the compound's stability.[10]

-

Transfer: Conduct all transfers within the fume hood. Use a spatula to transfer the solid to a tared weighing vessel. Work gently to avoid creating airborne dust.

-

Dissolution: Add the weighed solid to the solvent in a suitable flask. If the compound is a solid, add the solvent to the solid slowly. Cap the flask and mix by swirling or stirring.

-

Cleaning: Thoroughly decontaminate the spatula and weighing vessel with an appropriate solvent. Collect this rinse as hazardous waste.

-

Post-Handling: After completing the task, remove gloves and wash hands thoroughly with soap and water.[7]

Storage Requirements

Proper storage is essential to maintain the chemical integrity and safety of 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

-

Temperature: Store in a refrigerator at 2-8°C.[3] Low temperatures slow the rate of potential decomposition reactions.[10]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[3] This is a critical step to prevent degradation from reactions with atmospheric oxygen or moisture.[11]

-

Light: Keep in a dark place by using an amber vial or by placing the container inside a light-blocking secondary container.[3] This protects against photodegradation.

-

Container: The compound should be stored in a tightly sealed, properly labeled container.[11]

-

Segregation: Store away from incompatible materials such as strong acids and oxidizing agents.[8]

Spill and Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Small Spill Response (<5g in a Fume Hood)

For larger spills, or any spill outside a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Caption: Workflow for managing a small chemical spill in a fume hood.

Waste Disposal

All waste containing 2-(4,4-Difluoropiperidin-1-yl)ethanamine, including excess reagent, contaminated materials (gloves, paper towels, absorbent), and rinsates, must be treated as hazardous waste.[6]

-

Collect waste in a clearly labeled, sealed container.

-

Do not mix with incompatible waste streams.

-

Follow all local, state, and federal regulations for hazardous waste disposal, managed through your institution's EHS office.[6]

Conclusion

2-(4,4-Difluoropiperidin-1-yl)ethanamine is a valuable tool for chemical innovation. By integrating a deep understanding of its potential hazards with rigorous adherence to the safety protocols outlined in this guide, researchers can confidently and safely unlock its potential. A proactive safety culture, built on the principles of hazard assessment, exposure minimization, and emergency preparedness, is the most critical instrument in any laboratory.

References

- BIOSYNCE. (2025). What is the stability of piperidine? - Blog.

- BTC. (2025). What are the storage stability of Piperidine Series compounds over time? - Blog.

- Chemos GmbH&Co.KG.

- Loba Chemie. PIPERIDINE FOR SYNTHESIS.

- Achmem. 2-(4,4-Difluoropiperidin-1-yl)ethanamine.

- Benchchem. (2025).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- CymitQuimica. (2024).

- Fisher Scientific. (2015).

- University of California, Riverside. Fluorine.

- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- ResearchGate. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. chemos.de [chemos.de]

- 5. lobachemie.com [lobachemie.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]